Sulmarin's High Aqueous Solubility: A Direct Consequence of Bis-Sulfation Compared to Lipophilic Coumarins
Sulmarin's solubility profile is a primary differentiator from many coumarin derivatives. The parent compound, coumarin, has low water solubility (approximately 2.5 mg/mL at 20°C) and is freely soluble in organic solvents like ethanol and ether [1]. In contrast, Sulmarin, specifically synthesized as a bis-hydrogen sulfate ester, is described as a 'water-soluble coumarin derivative' . While precise quantitative solubility data for Sulmarin is not widely published in open literature, the qualitative difference is a direct result of its ionic sulfate groups, a structural feature absent in coumarin and many simple coumarin analogs. This solubility advantage is critical for formulation into aqueous solutions and influences its in vivo distribution.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Water-soluble (qualitative description) |
| Comparator Or Baseline | Coumarin (parent compound) |
| Quantified Difference | Comparator: ~2.5 mg/mL; Sulmarin: Highly water-soluble (qualitative) |
| Conditions | Physicochemical property derived from structural analysis and literature descriptions. |
Why This Matters
For procurement in a research or industrial setting, solubility dictates formulation options; Sulmarin's water solubility enables aqueous-based assays and formulations that are not feasible with lipophilic coumarin analogs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 323, Coumarin. Accessed 2026. View Source
